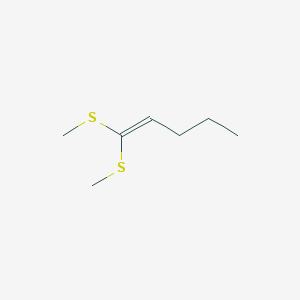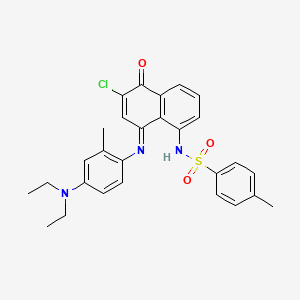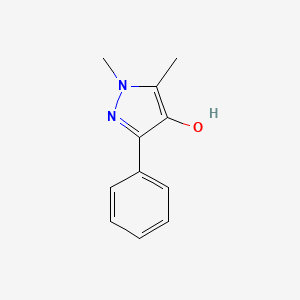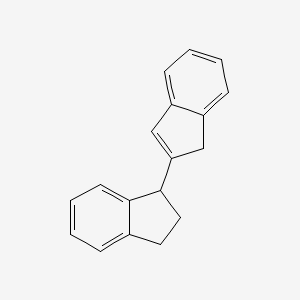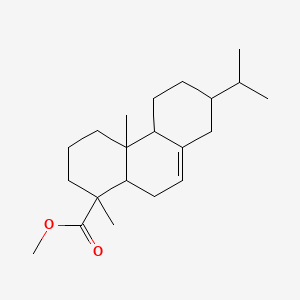
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester is a complex organic compound with the molecular formula C21H34O2. It is known for its intricate structure and diverse applications in various scientific fields.
Métodos De Preparación
The synthesis of 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. Industrial production methods often utilize large-scale esterification reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studying biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester stands out due to its unique structural features and reactivity. Similar compounds include:
- Podocarp-13-en-15-oic acid, 13-isopropyl-, methyl ester
- Methyl dihydroabietate
- Methyl 13-abieten-18-oate These compounds share structural similarities but differ in specific functional groups and reactivity, making each unique in its applications and properties.
Propiedades
Número CAS |
67893-02-1 |
|---|---|
Fórmula molecular |
C21H34O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
methyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,14-15,17-18H,6-7,9-13H2,1-5H3 |
Clave InChI |
YUBSLXLMZVQYAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)OC)C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
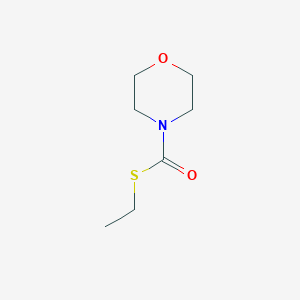

![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
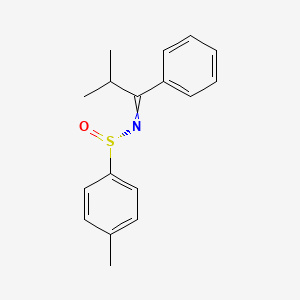
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
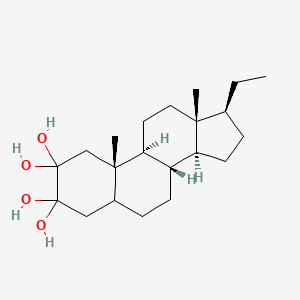
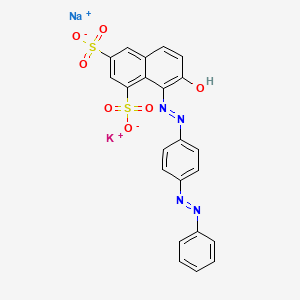
![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
